Potassium 2-(1-phenylethoxy)benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 280.4 g/mol. It is a potassium salt derived from 2-(1-phenylethoxy)benzoic acid, characterized by its white crystalline form. The compound is utilized in various scientific and industrial applications due to its unique properties and reactivity.
The synthesis of potassium 2-(1-phenylethoxy)benzoate typically involves the reaction of 2-(1-phenylethoxy)benzoic acid with potassium hydroxide. This reaction can be conducted in different solvents, such as ethanol or methanol, to facilitate the formation of the potassium salt.
Potassium 2-(1-phenylethoxy)benzoate falls under the category of organic salts, specifically benzoate salts. It is classified based on its functional groups, which include an aromatic ether and a carboxylate moiety.
The primary method for synthesizing potassium 2-(1-phenylethoxy)benzoate involves the neutralization of 2-(1-phenylethoxy)benzoic acid with potassium hydroxide. The general procedure includes:
In industrial settings, the synthesis may be scaled up with optimized conditions to maximize yield and purity. Techniques such as recrystallization are often employed to purify the final product further.
Potassium 2-(1-phenylethoxy)benzoate features a complex structure comprising:
The structural representation can be described using its InChI key, which is PFAQJCXEUYJJPB-UHFFFAOYSA-M
, and its canonical SMILES notation: CC(C1=CC=CC=C1)OC2=CC=CC=C2C(=O)[O-].[K+]
.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 280.4 g/mol |
CAS Number | 2731011-28-0 |
IUPAC Name | Potassium; 2-(1-phenylethoxy)benzoate |
Potassium 2-(1-phenylethoxy)benzoate participates in several types of chemical reactions:
Common reagents for these reactions include alkyl halides for substitution and water or aqueous acids/bases for hydrolysis. The specific products formed depend on the reagents and conditions used during these reactions.
The mechanism by which potassium 2-(1-phenylethoxy)benzoate exerts its effects involves several pathways:
The exact molecular targets can vary depending on the context of use, especially in biological applications where it may interact with enzymes or receptors.
Potassium 2-(1-phenylethoxy)benzoate appears as a white crystalline solid. Its solubility characteristics depend on the solvent used but are generally soluble in polar solvents such as water and ethanol.
The chemical stability of potassium 2-(1-phenylethoxy)benzoate is influenced by environmental factors such as pH and temperature. It may undergo oxidation or reduction under certain conditions, leading to various derivatives.
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in water and ethanol |
Potassium 2-(1-phenylethoxy)benzoate has diverse applications across several fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: